4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 191.01 g/mol. It is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methyl group, along with an aldehyde functional group at the 5 position. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agriculture .
As mentioned earlier, there is no current information available on the specific biological activity or mechanism of action of 4,6-DCMP.
Due to the lack of specific data on 4,6-DCMP, it is advisable to handle it with caution assuming potential hazards:
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ].
Given the structural similarities to other pyrimidine derivatives with established biological activities, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde could potentially be explored in various research areas, including:
The chemical reactivity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be attributed to its electrophilic aldehyde group, which can participate in nucleophilic addition reactions. It may undergo:
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves:
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has several notable applications:
Several compounds share structural similarities with 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
The distinct presence of both chlorine and an aldehyde group in 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde contributes to its unique reactivity and potential applications compared to these similar compounds.
Phosphorus oxychloride (POCl₃) remains the cornerstone reagent for introducing chlorine atoms into pyrimidine systems. The reaction typically involves heating hydroxylated precursors with excess POCl₃ under solvent-free or low-solvent conditions. For 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, the chlorination targets the 4- and 6-hydroxyl groups of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Key advancements include the use of sealed reactors to minimize POCl₃ waste and enhance safety. In one protocol, equimolar POCl₃ and pyridine were heated at 140–160°C for 2 hours, achieving >90% yield with minimal byproducts. The solvent-free method reduces environmental impact and simplifies purification, as excess POCl₃ is avoided.
Mechanistic Insight:
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the conversion of hydroxyl groups to chlorides via intermediate phosphorodichloridic acid formation. Pyridine neutralizes HCl, preventing side reactions such as hydrolysis.
Regioselective chlorination remains challenging due to the pyrimidine ring’s electronic symmetry. Copper-catalyzed systems have emerged to direct substitutions to specific positions. For example, Cu(OAc)₂ with para-toluenesulfonyl chloride (TsCl) enables C2–H chlorination of indole-pyrimidine hybrids, achieving 70–92% yields.
Nickel-based catalysts (e.g., NiTiO₃/montmorillonite) further enhance selectivity in microwave-assisted reactions. These systems reduce reaction times to 5 minutes while maintaining >90% yield.
Table 1: Catalytic Systems for Regioselective Chlorination
Catalyst | Substrate | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Cu(OAc)₂ | Indole-pyrimidine hybrids | 70–92 | C2 position | |
NiTiO₃/K30 | Pyrimidine aldehydes | 88–95 | C5 position |
Solvent choice critically influences cyclization and functional group stability. Polar aprotic solvents like dimethylformamide (DMF) optimize Vilsmeier–Haack formylation, yielding 61% of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. In contrast, nonpolar solvents (e.g., benzene) reduce yields to 48% due to poor solubility of intermediates.
Water as a solvent has been explored for its eco-friendly profile. Hydrochloric acid-mediated amination in water achieves faster reaction rates than in alcoholic solvents, though excessive acid promotes solvolysis.
Table 2: Solvent Impact on Pyrimidine Synthesis
Solvent | Reaction Type | Yield (%) | Key Advantage | |
---|---|---|---|---|
DMF | Vilsmeier–Haack formylation | 61 | High solubility | |
1,2-Dichloroethane | Chlorination | 50 | Moderate polarity | |
Water | Amination | 85–94 | Environmentally benign |
Microwave irradiation accelerates reaction kinetics through uniform heating. A NiTiO₃/montmorillonite-catalyzed synthesis of 4-amino pyrimidines achieved 88–95% yields in 5 minutes, compared to 6 hours under conventional heating.
Key Parameters:
Case Study:
Microwave-assisted Knoevenagel condensation between aldehydes and malononitrile followed by cyclization with acetamidine yielded 2-methyl-4-amino-pyrimidine-5-carbonitriles in 92% yield.
Triphosgene (BTC) offers a safer alternative to phosgene (COCl₂) due to its solid state and controlled reactivity. In chlorinating aliphatic alcohols, triphosgene-pyridine systems achieve 85–95% yields with inversion of stereochemistry, whereas phosgene requires stringent temperature control.
Advantages of Triphosgene:
Table 3: Triphosgene vs. Phosgene Performance
Parameter | Triphosgene | Phosgene |
---|---|---|
Yield (%) | 85–95 | 70–88 |
Reaction Time | 2–4 hours | 6–8 hours |
Byproducts | Minimal | HCl, CO₂ |
Irritant